molecular formula C16H18N6OS B5636330 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide

Cat. No. B5636330
M. Wt: 342.4 g/mol
InChI Key: JAHOQBXJNIVGBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the requested molecule often involves complex reactions. For instance, Selvakumar and Elango (2017) synthesized a series of novel derivatives related to the compound , characterized using techniques like 1H and 13C NMR, LCMS, and IR. This suggests a methodological approach that could be relevant for synthesizing the specified compound (Selvakumar & Elango, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using various spectroscopic techniques. For example, Comba et al. (2011) reported the synthesis and Cu(II) coordination chemistry of a cyclic pseudo-octapeptide, which included structural analysis in the solid state and theoretical modeling (Comba et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds are diverse. For instance, Zadorozhnii et al. (2019) discussed the synthesis and spectral characteristics of related compounds, implying a range of chemical reactivity and properties that could be extrapolated to the molecule (Zadorozhnii et al., 2019).

Physical Properties Analysis

The physical properties of such complex molecules are often deduced from their synthesis and molecular structure. For example, the work by Edenhofer and Meister (1977) provides insights into the potential physical properties of related compounds (Edenhofer & Meister, 1977).

Chemical Properties Analysis

The chemical properties of these compounds can be intricate. Research by Marvadi et al. (2020) on similar compounds suggests a variety of chemical properties, such as antimycobacterial activity, which could be relevant to our compound of interest (Marvadi et al., 2020).

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .

Future Directions

The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-21(2)15-17-8-10-11(4-3-5-12(10)19-15)18-14(23)13-9-22-6-7-24-16(22)20-13/h6-9,11H,3-5H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHOQBXJNIVGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2C(CCCC2=N1)NC(=O)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-YL]imidazo[2,1-B][1,3]thiazole-6-carboxamide

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